N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide
Overview
Description
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide, also known as DTTA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazolidine derivatives, which have shown potential in various biological applications.
Mechanism of Action
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide binds to metal ions through its thiazolidine ring and amide groups, forming stable complexes. This chelation process can lead to changes in the properties and reactivity of the metal ion, which can have downstream effects on biological processes. For example, chelation of copper ions by N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide has been shown to inhibit the activity of copper-dependent enzymes, such as lysyl oxidase, which is involved in collagen cross-linking.
Biochemical and Physiological Effects
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to protect against oxidative stress in cells by chelating iron ions, which can generate reactive oxygen species. N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide has also been shown to have anti-inflammatory effects by inhibiting the activity of copper-dependent enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide in lab experiments is its high selectivity and affinity for metal ions, which allows for specific targeting of these ions in biological systems. However, one limitation is that N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide. One area of interest is the development of N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide-based metal ion sensors for in vivo imaging and diagnosis. Another area of interest is the use of N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide in the treatment of diseases associated with metal ion dysregulation, such as Wilson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide, as well as its potential toxicity in vivo.
Conclusion
In conclusion, N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide is a thiazolidine derivative that has shown potential in various scientific research applications. Its high selectivity and affinity for metal ions make it a useful tool for studying the roles of these ions in biological systems. However, further research is needed to fully understand the mechanisms underlying its effects and its potential toxicity in vivo.
Scientific Research Applications
N,N'-di-4,5-dihydro-1,3-thiazol-2-ylhexanediamide has been extensively used in scientific research as a chelator for various metal ions, including copper, iron, and zinc. It has been shown to have high selectivity and affinity for these metal ions, making it a useful tool for studying their roles in biological systems.
properties
IUPAC Name |
N,N'-bis(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S2/c17-9(15-11-13-5-7-19-11)3-1-2-4-10(18)16-12-14-6-8-20-12/h1-8H2,(H,13,15,17)(H,14,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTACHHNXZIVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCCCC(=O)NC2=NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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